![molecular formula C10H13ClN4O B11872188 1-(tert-Butyl)-6-chloro-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11872188.png)

1-(tert-Butyl)-6-chloro-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

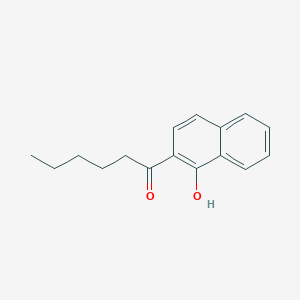

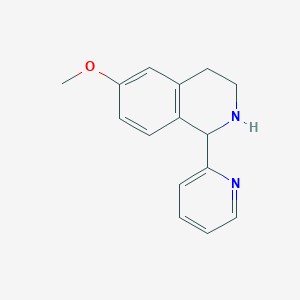

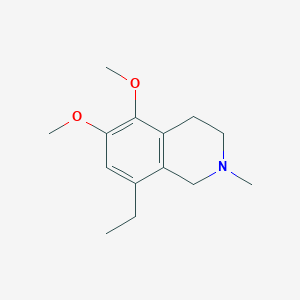

La 1-(tert-Butyl)-6-chloro-5-méthyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one est un composé hétérocyclique appartenant à la famille des pyrazolopyrimidines.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 1-(tert-Butyl)-6-chloro-5-méthyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante consiste à faire réagir le 5-chloro-3-méthyl-1-phényl-1H-pyrazole-4-carbaldéhyde avec de la tert-butylamine en présence d'une base comme le carbonate de potassium. La réaction est réalisée dans un solvant comme le diméthylformamide à des températures élevées pour faciliter la cyclisation et la formation du produit souhaité .

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. La synthèse à grande échelle impliquerait probablement l'optimisation des méthodes à l'échelle du laboratoire, en mettant l'accent sur l'amélioration du rendement, la réduction des coûts et la sécurité du procédé.

Analyse Des Réactions Chimiques

Types de réactions

La 1-(tert-Butyl)-6-chloro-5-méthyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one peut subir diverses réactions chimiques, notamment :

Réactions de substitution : L'atome de chlore peut être substitué par d'autres nucléophiles tels que les amines ou les thiols dans des conditions appropriées.

Oxydation et réduction : Le composé peut être oxydé ou réduit pour former différents dérivés, bien que les conditions et les réactifs spécifiques pour ces réactions soient moins souvent rapportés.

Réactifs et conditions courants

Réactions de substitution : Les réactifs courants comprennent les amines, les thiols et autres nucléophiles. Les réactions sont généralement effectuées dans des solvants polaires tels que le diméthylformamide ou le diméthylsulfoxyde, souvent avec une base telle que le carbonate de potassium ou l'hydrure de sodium.

Oxydation et réduction :

Principaux produits formés

Les principaux produits formés à partir des réactions de substitution dépendent du nucléophile utilisé. Par exemple, la substitution par une amine donnerait un dérivé aminé, tandis que la substitution par un thiol donnerait un dérivé thioéther.

Applications de la recherche scientifique

La 1-(tert-Butyl)-6-chloro-5-méthyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one a plusieurs applications de recherche scientifique :

Chimie médicinale : Ce composé est étudié pour son potentiel en tant qu'inhibiteur de kinase, ce qui pourrait être utile dans le traitement de divers cancers et maladies inflammatoires.

Études biologiques : Il est utilisé dans des études pour comprendre son interaction avec des cibles biologiques, telles que les enzymes et les récepteurs.

Biologie chimique : Le composé sert d'outil pour sonder les voies et les mécanismes biologiques en raison de sa capacité à moduler des cibles moléculaires spécifiques.

Mécanisme d'action

Le mécanisme d'action exact de la 1-(tert-Butyl)-6-chloro-5-méthyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one n'est pas entièrement élucidé. Il est supposé qu'elle exerce ses effets en inhibant des kinases spécifiques impliquées dans les voies de signalisation cellulaire. Cette inhibition peut conduire à la modulation de processus cellulaires tels que la prolifération, l'apoptose et la différenciation.

Applications De Recherche Scientifique

1-(tert-Butyl)-6-chloro-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:

Medicinal Chemistry: This compound is investigated for its potential as a kinase inhibitor, which could be useful in the treatment of various cancers and inflammatory diseases.

Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms due to its ability to modulate specific molecular targets.

Mécanisme D'action

The exact mechanism of action of 1-(tert-Butyl)-6-chloro-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is not fully elucidated. it is believed to exert its effects by inhibiting specific kinases involved in cell signaling pathways. This inhibition can lead to the modulation of cellular processes such as proliferation, apoptosis, and differentiation.

Comparaison Avec Des Composés Similaires

Composés similaires

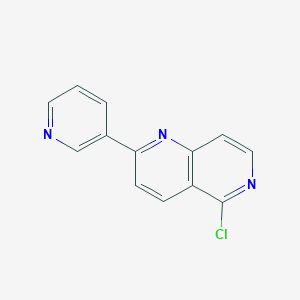

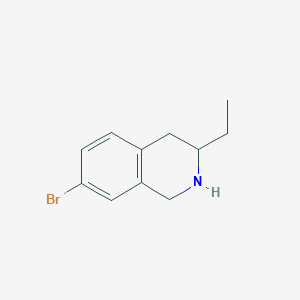

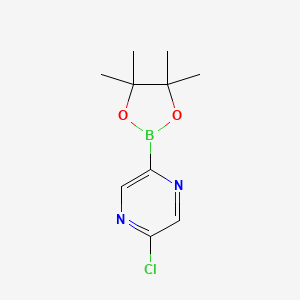

Dérivés de la 1H-pyrazolo[3,4-b]pyridine : Ces composés partagent une structure de base similaire et sont également étudiés pour leurs activités biologiques.

Inhibiteurs de BTK à base de pyrazolopyrimidine : Ces composés sont conçus pour inhiber la tyrosine kinase de Bruton et ont montré une activité antiproliférative puissante dans les lignées cellulaires cancéreuses.

Unicité

La 1-(tert-Butyl)-6-chloro-5-méthyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Ses substituants tert-butyle et chloro contribuent à sa stabilité et à sa réactivité, ce qui en fait un composé précieux pour diverses applications de recherche.

Propriétés

Formule moléculaire |

C10H13ClN4O |

|---|---|

Poids moléculaire |

240.69 g/mol |

Nom IUPAC |

1-tert-butyl-6-chloro-5-methylpyrazolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C10H13ClN4O/c1-10(2,3)15-7-6(5-12-15)8(16)14(4)9(11)13-7/h5H,1-4H3 |

Clé InChI |

YCPTZSXEFAHSLG-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)N1C2=C(C=N1)C(=O)N(C(=N2)Cl)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-Methylfuran-2-yl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B11872128.png)

![[3,4'-Bipyridine]-3',5'-dicarboxylic acid](/img/structure/B11872154.png)

![(3-(Dimethylamino)imidazo[5,1-a]isoquinolin-1-yl)methanol](/img/structure/B11872167.png)